

An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Euonymine**, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.

Physical and Chemical Properties

Euonymine is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of **Euonymine**.



Identifier	Value	Reference
IUPAC Name	[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate	[3]
CAS Number	33458-82-1	[3]
Molecular Formula	C38H47NO18	[1]
Molecular Weight	805.78 g/mol	[1]
Property	Value	Notes
Melting Point	Not explicitly reported.	Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus.
Boiling Point	Not reported.	Due to its high molecular weight and complex structure, Euonymine is expected to decompose at high temperatures rather than boil.
Solubility	Not explicitly reported.	Based on its structure, Euonymine is likely soluble in polar organic solvents such as chloroform, dichloromethane, and ethyl acetate. Its solubility in water is expected to be low.



Spectral Data

The structural elucidation of **Euonymine** has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.

Technique	Expected Characteristics
¹ H NMR	The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core.
¹³ C NMR	The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure.
IR Spectroscopy	The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm ⁻¹), C-O stretching, and vibrations associated with the pyridine ring.
The mass spectrum would show a mass spectrum would show a mass spectrometry Mass Spectrometry Mass Spectrometry complex but could provide information loss of acetyl groups and other structing fragments.	

Experimental Protocols



Isolation and Purification of Euonymine from Maytenus chiapensis

The following is a generalized protocol for the isolation and purification of **Euonymine**, based on common phytochemical extraction methods for alkaloids from plant materials.

- 1. Plant Material Collection and Preparation:
- Collect fresh leaves of Maytenus chiapensis.
- Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
- Grind the dried leaves into a fine powder using a mechanical grinder.
- 2. Extraction:
- Macerate the powdered plant material in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- 3. Acid-Base Extraction for Alkaloid Enrichment:
- Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
- Partition the acidic solution with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
- Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium hydroxide).
- Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.
- Combine the organic layers and wash with distilled water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkaloid fraction.



- 4. Chromatographic Purification:
- Subject the crude alkaloid fraction to column chromatography on silica gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
- Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
- Combine fractions containing the compound of interest (Euonymine).
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure **Euonymine**.

Analytical Methods for Characterization

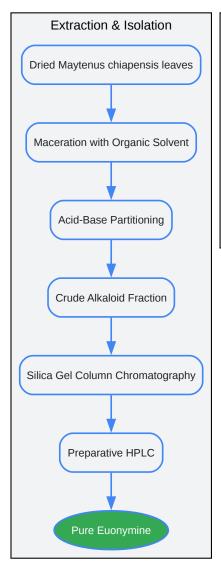
- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve a sample of pure Euonymine in a suitable deuterated solvent (e.g., CDCl₃).
- Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
- 2. Infrared (IR) Spectroscopy:
- Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- 3. Mass Spectrometry (MS):

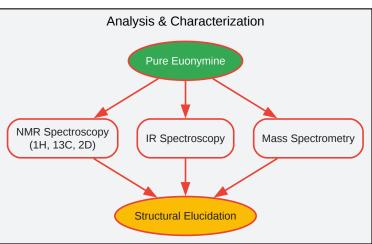


- Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
- This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Visualizations Experimental Workflow







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Caption: Workflow for **Euonymine** isolation and analysis.

Plausible Signaling Pathway: P-glycoprotein Inhibition

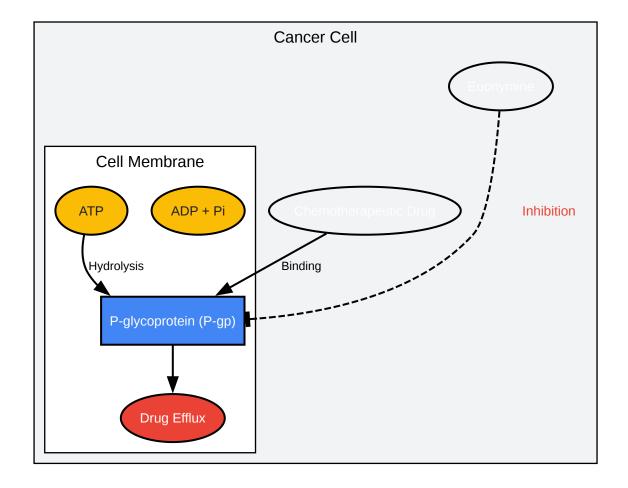




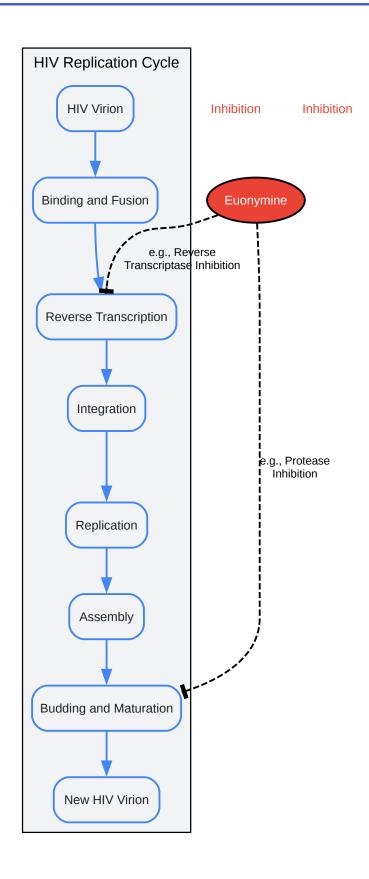


P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.









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